molecular formula C15H17FN4O2 B14071715 Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate

Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate

Cat. No.: B14071715
M. Wt: 304.32 g/mol
InChI Key: VARHTVWSJWDTKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, which is a well-known route for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protective groups like tert-butyl carbamate is crucial in large-scale synthesis to ensure the stability of intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh

    Substitution: Br₂, I₂

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .

Properties

Molecular Formula

C15H17FN4O2

Molecular Weight

304.32 g/mol

IUPAC Name

tert-butyl N-(2-amino-3-cyano-5-fluoro-1H-indol-7-yl)-N-methylcarbamate

InChI

InChI=1S/C15H17FN4O2/c1-15(2,3)22-14(21)20(4)11-6-8(16)5-9-10(7-17)13(18)19-12(9)11/h5-6,19H,18H2,1-4H3

InChI Key

VARHTVWSJWDTKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC(=C2C#N)N)F

Origin of Product

United States

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